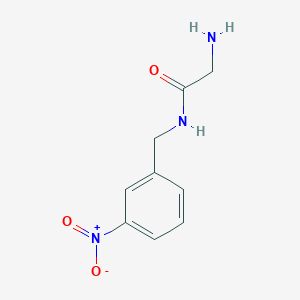

2-Amino-N-(3-nitro-benzyl)-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(3-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-5-9(13)11-6-7-2-1-3-8(4-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOCMSVGFYMDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Substituted Acetamides in Organic Chemistry

Substituted acetamides are a class of organic compounds characterized by an acetamide (B32628) group (-NHCOCH₃) where one or both hydrogen atoms on the nitrogen are replaced by other organic substituents. libretexts.org This structural motif is of fundamental importance in organic chemistry due to its prevalence in both synthetic and biological contexts.

The amide linkage is a stable and common functional group found in a vast array of molecules, including proteins where it is known as the peptide bond. libretexts.org The synthesis of amides can be achieved through various methods, such as the reaction of acid chlorides or anhydrides with amines, the direct condensation of carboxylic acids and amines often facilitated by coupling agents, and the hydrolysis of nitriles. libretexts.org

In the field of drug discovery and medicinal chemistry, the substituted acetamide framework is a frequent feature in bioactive molecules. For instance, a series of substituted acetamide derivatives were synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov This highlights the role of the acetamide core as a scaffold for developing new therapeutic agents. Researchers often modify the substituents on the amide nitrogen and the acetyl group to explore structure-activity relationships and optimize pharmacological properties. nih.gov The versatility of amide synthesis allows for the creation of large libraries of compounds for screening purposes. organic-chemistry.orgacs.org

Role and Reactivity of Nitrobenzyl Moieties in Chemical Transformations

The nitrobenzyl group, particularly the ortho- and para-isomers, is a well-established and highly useful moiety in organic synthesis, primarily recognized for its role as a photolabile protecting group. nih.govupenn.edu Protecting groups are essential tools in multi-step synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. wikipedia.org

The o-nitrobenzyl group can be cleaved by irradiation with UV light, typically around 365 nm, to regenerate the protected functional group (such as an alcohol, amine, or carboxylic acid) and produce an o-nitrosobenzaldehyde byproduct. upenn.eduacs.org This photochemical deprotection occurs under mild conditions and offers high spatial and temporal control, making it valuable in applications like the synthesis of microarrays and "caged" biological compounds, where a bioactive molecule is released at a specific time and location upon light exposure. nih.govnih.gov Research has focused on modifying the nitrobenzyl structure to improve photocleavage efficiency. nih.gov

Beyond its use as a photolabile protecting group, the nitro group itself is a strong electron-withdrawing group, which significantly influences the reactivity of the benzyl (B1604629) ring and the benzylic position. This electronic effect is crucial in various chemical transformations. For example, 4-nitrobenzyl carbamates have been studied as triggers for bioreductive drugs, where the nitro group is reduced by enzymes like E. coli nitroreductase to a hydroxylamine (B1172632), which then fragments to release a therapeutic agent. rsc.org The electronic nature of substituents on the benzyl ring can modulate the rate of this fragmentation. rsc.org The nitro group can also be a precursor to an amino group via reduction, providing a synthetic handle for further functionalization.

Advanced Structural Elucidation and Characterization of 2 Amino N 3 Nitro Benzyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Chemical Shift and Coupling Constant Assignments

A ¹H NMR spectrum for 2-Amino-N-(3-nitro-benzyl)-acetamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons. For instance, protons on the nitrophenyl ring would appear at a higher chemical shift (downfield) compared to the protons of the methylene (B1212753) (-CH₂-) groups. The integration of these signals would correspond to the number of protons they represent. Furthermore, the splitting pattern (singlet, doublet, triplet, etc.), governed by the spin-spin coupling constant (J, in Hz), would reveal the number of neighboring protons, helping to piece together the connectivity of the molecule.

Carbon (¹³C) NMR Spectral Deconvolution

The ¹³C NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would differentiate between aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the benzyl (B1604629) and acetamide (B32628) moieties. The carbon attached to the nitro group and the carbonyl carbon would be significantly downfield due to the electron-withdrawing effects of these functional groups.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, especially in a complex molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the connectivity within the benzyl and acetamide fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information to connect the different fragments of the molecule, such as linking the benzyl group to the amide nitrogen.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

An IR spectrum would identify the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound would include:

N-H stretching vibrations for the primary amine (NH₂) and the secondary amide (N-H).

C=O stretching of the amide group.

Asymmetric and symmetric stretching of the nitro group (NO₂).

C-H stretching for the aromatic and aliphatic parts.

Aromatic C=C bending vibrations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Identification

Mass spectrometry would confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₉H₁₁N₃O₃). The fragmentation pattern observed in the mass spectrum would offer further structural proof, showing characteristic losses of fragments such as the nitro group, the benzyl group, or parts of the acetamide chain.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the most definitive structural evidence. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice.

Without access to published research that has performed these analyses on this compound, any attempt to provide specific data would be speculative and would not meet the required standards of scientific accuracy.

Intermolecular Interactions within the Crystal Lattice

A detailed analysis of intermolecular forces such as hydrogen bonding networks and π-π stacking is contingent on the availability of crystallographic data. nih.gov Without knowledge of the crystal packing, a definitive description of these interactions for this compound cannot be provided. However, based on its molecular structure, the potential for such interactions exists. The primary amine (-NH2), secondary amide (-NH-), and nitro (-NO2) groups are all capable of participating in hydrogen bonding. The presence of the benzene (B151609) ring suggests the possibility of π-π stacking interactions, which are common in the crystal structures of aromatic compounds. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Amino N 3 Nitro Benzyl Acetamide

Chemical Transformations and Derivatization Strategies of 2 Amino N 3 Nitro Benzyl Acetamide

Chemical Reactivity of the Amide Functionality

The amide bond in 2-Amino-N-(3-nitro-benzyl)-acetamide, while generally stable, can undergo specific chemical reactions. Amides are significantly less basic than their corresponding amines. mnstate.edu The reactivity of this functional group is central to either cleaving the molecule or modifying its core structure.

Hydrolysis of the amide bond, to yield 3-nitrobenzylamine and 2-aminoacetic acid (glycine), can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Strong acids, such as concentrated hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide, are generally necessary to drive this reaction to completion.

Alternatively, the amide functionality can be reduced. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide to an amine, which would yield N¹-(2-aminoethyl)-N²-(3-nitrobenzyl)amine. However, care must be taken as LiAlH₄ can also reduce the nitro group. commonorganicchemistry.com

Derivatization of the Primary Amino Group

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and reductive amination.

Acylation Reactions

The primary amino group can be readily acylated to form a new amide linkage. This is a common strategy to introduce new functional groups or to build more complex molecular architectures. chemrevise.org Acylation can be achieved using a variety of acylating agents. organic-chemistry.org

| Acylating Agent | Product Type | Catalyst/Conditions |

| Acyl Chlorides (e.g., Acetyl Chloride) | N-Acyl-2-amino-N-(3-nitro-benzyl)-acetamide | Base (e.g., triethylamine (B128534), pyridine) to neutralize HCl byproduct. mnstate.edu |

| Acid Anhydrides (e.g., Acetic Anhydride) | N-Acyl-2-amino-N-(3-nitro-benzyl)-acetamide | Often requires a catalyst such as phosphomolybdic acid or can be performed under solvent-free conditions. organic-chemistry.org |

| Isopropenyl Acetate | N-Acetyl-2-amino-N-(3-nitro-benzyl)-acetamide | Can proceed efficiently without a catalyst, with acetone (B3395972) as the only byproduct. researchgate.net |

For instance, the reaction with acetyl chloride in the presence of a base like triethylamine would yield N-(2-acetamido-acetyl)-N-(3-nitro-benzyl)-acetamide. This reaction is typically rapid and proceeds under mild conditions. chemrevise.org Similarly, acetic anhydride (B1165640) can be used, sometimes with a catalyst to increase the reaction rate. organic-chemistry.org

Alkylation and Reductive Amination

Direct alkylation of the primary amino group with alkyl halides can be challenging to control and may result in over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemrevise.orgmasterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comyoutube.com

This two-step, one-pot process involves the initial reaction of the primary amino group with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. youtube.comresearchgate.net

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride (B8407120) (STAB) | 2-(Methylamino)-N-(3-nitro-benzyl)-acetamide |

| Acetaldehyde | Sodium cyanoborohydride (NaBH₃CN) | 2-(Ethylamino)-N-(3-nitro-benzyl)-acetamide |

| Acetone | Catalytic Hydrogenation (H₂/Pd/C) | 2-(Isopropylamino)-N-(3-nitro-benzyl)-acetamide |

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective reducing agents for this transformation because they are selective for the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. youtube.com This method provides a versatile and high-yield route to a wide range of N-alkylated derivatives.

Transformations of the Nitroaromatic Ring

The nitroaromatic ring of this compound is another key site for chemical modification, primarily through reduction of the nitro group or by aromatic substitution reactions.

Reduction of the Nitro Group to Amine

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding 2-Amino-N-(3-amino-benzyl)-acetamide. wikipedia.org This transformation is significant as it introduces a new reactive site on the aromatic ring, enabling further derivatization. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org

| Reducing Agent | Conditions | Selectivity Notes |

| Catalytic Hydrogenation (H₂/Pd/C or Raney Nickel) | Atmospheric or elevated pressure of hydrogen | Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.comwikipedia.org Raney Nickel is often preferred if dehalogenation is a concern. commonorganicchemistry.com A patent for a similar compound, N-(4-nitrobenzyl)acetamide, describes reduction using Raney Nickel and hydrogen in THF. chemicalbook.com |

| Iron (Fe) in Acidic Media (e.g., Acetic Acid) | Refluxing acetic acid | Mild method, often tolerant of other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | A mild method that is also tolerant of many other functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reduction of one nitro group in the presence of others. wikipedia.org |

The resulting aminobenzyl derivative is a diamine, which can be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer-type reactions or in the synthesis of heterocyclic compounds.

Aromatic Substitution Reactions

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. msu.edulibretexts.orglibretexts.org This means that electrophilic attack on the aromatic ring of this compound will be slower than on benzene (B151609) and will primarily occur at the positions ortho and para to the nitro group (positions 2, 4, and 6 relative to the CH₂ group). However, due to the deactivating nature of the nitro group, these reactions often require harsh conditions. msu.edu

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNA). nih.gov While there are no leaving groups on the aromatic ring in the parent molecule, this property becomes relevant if a suitable leaving group (such as a halogen) is present. In such cases, nucleophilic attack would be directed to the ortho and para positions relative to the nitro group. nih.gov

Functionalization at the Benzyl (B1604629) Methylene (B1212753) Position

The benzyl methylene group (the -CH2- group attached to the benzene ring) in this compound is a key site for introducing structural diversity. While direct functionalization of this specific molecule is not extensively documented in publicly available literature, established methodologies for C-H functionalization of related N-benzyl structures provide a roadmap for potential transformations.

One such advanced method is the transition-metal-catalyzed carbonylation of C(sp³)-H bonds. This approach allows for the selective introduction of a carbonyl group at the methylene position. For instance, palladium catalysis has been successfully employed for the selective C-H carbonylation of methylene bonds in bulky α-tertiary amines. researchgate.net This selectivity is driven by the steric environment around the nitrogen atom, which orients the catalytic complex towards the desired C-H bond. researchgate.net In the context of this compound, such a transformation would yield a β-amino ketone derivative, significantly altering the electronic and steric properties of the molecule.

Another powerful strategy for benzyl methylene functionalization is through photocatalysis. Asymmetric photocatalytic C-H functionalization has been demonstrated for toluene (B28343) and its derivatives, which are structurally analogous to the benzyl portion of the target compound. acs.org This method often utilizes a photocatalyst that, upon excitation with light, can abstract a hydrogen atom from the benzylic position, generating a benzyl radical. acs.org This reactive intermediate can then be trapped by various reagents to introduce new functional groups. The reaction's feasibility is supported by the thermodynamic properties of the benzylic C-H bond. acs.org A kinetic isotope effect has been observed in related systems, suggesting that the C-H bond cleavage is a key step in the reaction mechanism. acs.org The application of this methodology to this compound could enable the introduction of a wide array of substituents, paving the way for novel analogs.

These advanced catalytic methods represent a departure from classical approaches and offer a means to achieve high selectivity under relatively mild conditions, which is crucial for complex molecules bearing multiple functional groups.

Synthesis of Chemically Modified Analogs for Specific Research Probes

The synthesis of chemically modified analogs of a parent compound is a common strategy to develop research probes for studying biological systems. These probes can be used to investigate mechanism of action, identify molecular targets, or map binding sites. For a molecule like this compound, several derivatization strategies can be envisioned to create such probes, drawing inspiration from the synthesis of other bioactive amides and amines.

A primary approach involves the modification of the terminal amino group. This group can be acylated with a variety of reagents to introduce different functionalities. For example, it could be reacted with fluorescent tags, biotin, or photoaffinity labels to create probes for imaging, affinity purification, or target identification, respectively. The synthesis of acetamidosulfonamide derivatives from primary amines has been well-documented, showcasing a versatile method for introducing a sulfonamide linkage, which can alter solubility and binding properties. nih.gov

Furthermore, analogs can be created by modifying the core acetamide (B32628) structure. For instance, the synthesis of N-benzyl-2-acetamidopropionamide derivatives has been explored for developing anticonvulsant agents. nih.gov In this work, various substituents were introduced at the position adjacent to the acetamido group, leading to compounds with potent biological activity. nih.gov This highlights how small modifications to the acetamide backbone can lead to significant changes in biological function. The stereochemistry of these modifications was also shown to be critical for activity. nih.gov

The nitro group on the benzyl ring also offers a handle for modification. It can be reduced to an amine, which can then be further functionalized. This new amino group can be acylated, alkylated, or used in cyclization reactions to generate a diverse library of analogs. The synthesis of derivatives of 2-aminobenzothiazole, for example, often involves the manipulation of amino and other functional groups on a core heterocyclic structure to generate compounds with antibacterial properties. uokerbala.edu.iq

The creation of such a diverse set of analogs, as summarized in the table below, would be invaluable for structure-activity relationship (SAR) studies. By systematically altering different parts of the this compound molecule and assessing the impact on a specific biological endpoint, researchers can gain insights into the key structural features required for its activity.

Interactions in Supramolecular Chemistry and Materials Science

Exploration of Non-Covalent Interactions and Molecular Recognition Phenomena

The structure of 2-Amino-N-(3-nitro-benzyl)-acetamide is replete with functional groups capable of engaging in a diverse array of non-covalent interactions, which are fundamental to molecular recognition and the formation of supramolecular assemblies. The primary amine (-NH2), the secondary amide (-NH-C=O), and the nitro (-NO2) groups are all potent sites for hydrogen bonding. The amine and amide groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups serve as hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing of the molecule and in its interactions with other chemical species.

Host-Guest Complexation with Supramolecular Receptors

The ability of this compound to act as a guest molecule in host-guest complexes is another area of significant interest. Supramolecular receptors such as cyclodextrins, calixarenes, and crown ethers, with their well-defined cavities and peripheral functional groups, could potentially encapsulate this molecule. The hydrophobic benzyl (B1604629) group of this compound could be driven to reside within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous environment, while the more polar amine, amide, and nitro groups could interact with the hydroxyl groups on the rim of the cyclodextrin.

Similarly, the electron-rich cavity of a calixarene (B151959) could engage in cation-π interactions with a protonated form of the amine group or in π-π stacking with the nitro-substituted benzyl ring. The specificity of these interactions would be governed by the size and shape complementarity between the host and the guest, as well as the electronic compatibility of their interacting surfaces. The study of such host-guest complexes can provide valuable insights into molecular recognition processes and could be exploited for applications in sensing, catalysis, and controlled release systems.

Self-Assembly Processes and Ordered Molecular Structures

The same non-covalent interactions that drive molecular recognition are also responsible for the self-assembly of this compound into ordered molecular structures, such as crystals, liquid crystals, or gels. In the solid state, the molecule is expected to adopt a conformation that maximizes the favorable intermolecular interactions. The crystal structure would likely be dominated by an extensive network of hydrogen bonds involving the amine, amide, and nitro groups, leading to the formation of one-, two-, or three-dimensional arrays.

The planarity of the amide bond and the aromatic ring, coupled with the directional nature of hydrogen bonds and π-π stacking, can lead to the formation of highly predictable and well-defined supramolecular synthons. These synthons, in turn, can be propagated through space to generate a variety of crystalline architectures. The study of the crystal engineering principles governing the self-assembly of this molecule could pave the way for the rational design of new materials with tailored properties.

Potential as Ligands or Linkers in Metal-Organic Frameworks and Coordination Polymers

The presence of multiple coordination sites in this compound, namely the primary amine and the carbonyl oxygen of the amide group, makes it a promising candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids composed of metal ions or clusters connected by organic linkers. By coordinating to metal centers, this compound can act as a bridge, forming extended networks with diverse topologies and functionalities.

Future Research Directions for 2 Amino N 3 Nitro Benzyl Acetamide

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on harsh reagents and generate significant waste. Future research on 2-Amino-N-(3-nitro-benzyl)-acetamide should prioritize the development of green and sustainable synthetic routes.

Key areas of focus include:

Biocatalytic Amidation: Enzymes offer a highly selective and environmentally benign alternative to chemical catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated efficacy in catalyzing amide bond formation in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach proceeds under mild conditions and often requires minimal purification, making it a highly sustainable option. nih.govrsc.org Research could explore the use of engineered lipases or other enzymes with specificity for nitro-substituted benzylamines to synthesize the target compound with high yields and purity. acs.org

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for green chemistry, enabling reactions to proceed under mild, ambient conditions. rsc.orgnih.gov A promising avenue would be the development of a photocatalytic one-pot reaction combining a nitro-reduction step with an amidation step, or a three-component radical relay coupling involving an alkene, a formate, and an oxime ester. rsc.orgnih.govresearchgate.net Such methods reduce energy consumption and avoid the need for stoichiometric activating agents.

Alternative Catalytic Systems: Exploring catalysts based on abundant and non-toxic materials is crucial. For instance, activated silica (B1680970) has been shown to catalyze direct amide bond formation. whiterose.ac.uk Another mild approach involves using readily available nitroarenes as nitrogen sources with inexpensive iron complexes as catalysts under neutral pH conditions, which could be adapted for the synthesis of related acetamides. nih.govresearchgate.net

| Green Synthesis Strategy | Key Advantages | Potential Research Focus for this compound |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable catalyst, reduced waste. nih.govrsc.org | Screening and engineering of enzymes for specific activity with 3-nitrobenzylamine and a protected glycine (B1666218) equivalent. |

| Photocatalysis | Use of light as a renewable energy source, mild conditions, access to novel reaction pathways. rsc.orgnih.gov | Development of a one-pot, multi-component reaction using a suitable photocatalyst to assemble the molecule from simpler precursors. |

| Iron-Catalyzed Amidation | Use of an inexpensive and abundant metal catalyst, neutral reaction conditions. nih.govresearchgate.net | Adaptation of iron-catalyzed protocols using aldehydes and nitroarenes for the specific synthesis of the target amide. |

| Silica-Based Catalysis | Heterogeneous catalyst that is easily separable, potential for flow chemistry applications. whiterose.ac.uk | Optimization of activated silica catalysts for the direct amidation between 3-nitrobenzylamine and a glycine derivative. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new reactivity. Future studies should leverage advanced spectroscopic techniques for real-time, in-situ analysis of the synthesis of this compound.

Operando Spectroscopy: This methodology involves the simultaneous characterization of a reaction under actual working conditions, providing a direct link between catalyst structure and reactivity. wikipedia.orgnih.govresearchgate.net Combining techniques like Raman, UV-vis, and IR spectroscopy in a single reaction cell can offer a holistic view of the catalytic cycle, identifying transient intermediates and deactivation pathways. rsc.orguu.nl

In-Situ FTIR and NMR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time, providing crucial kinetic data. mt.comnih.govyoutube.comxjtu.edu.cnyoutube.com Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and exchange NMR (e.g., CEST), can be used to detect and characterize short-lived, low-abundance intermediates that may be invisible to other methods but are critical to the reaction mechanism. numberanalytics.comnih.govnih.govyoutube.com

| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |

| Operando Spectroscopy | Real-time catalyst structure, identification of active sites, mechanism and deactivation pathways. wikipedia.orgnih.gov | Elucidating the mechanism of a novel catalytic synthesis, observing the catalyst's state during the reaction. |

| In-Situ FTIR | Reaction kinetics, real-time concentration profiles of all components, endpoint determination. mt.comyoutube.comyoutube.com | Monitoring the rate of amide bond formation and consumption of starting materials to optimize reaction conditions. |

| Advanced NMR (DOSY, CEST) | Detection and structural elucidation of transient or low-concentration intermediates, aggregation states. nih.govnih.gov | Identifying key reactive intermediates in the formation pathway that could lead to mechanistic breakthroughs. |

| Single-Molecule SERS | Observation of bond formation at the single-molecule level. nih.gov | Gaining fundamental insights into the aminolysis reaction by observing the formation of the amide bond in real-time. |

Integration into Novel Chemical Systems for Materials Design

The distinct functional groups of this compound make it an attractive building block for advanced materials. The nitrobenzyl moiety, in particular, is a well-known photolabile group, suggesting applications in photoresponsive materials. umass.edunih.gov

Photoresponsive Polymers: The o-nitrobenzyl group is frequently used to create photodegradable materials. umass.edu By analogy, the m-nitrobenzyl group in the target compound could be exploited. Future work could involve incorporating this compound as a monomer or a functional side-chain into polymers. specificpolymers.comspecialchem.com Upon UV irradiation, cleavage of a bond linked to the benzyl (B1604629) position could alter the polymer's properties, leading to applications in drug delivery, tissue engineering, or photolithography. umass.edunih.gov

Self-Assembling Systems: The molecule possesses both hydrogen-bond donors (amine, amide) and a polar nitro group, which could drive the formation of ordered supramolecular structures like hydrogels or liquid crystals. Block copolymers containing this monomer unit could self-assemble into well-defined nanostructures (e.g., micelles, lamellae), with the potential for light-induced disassembly. nih.gov

Functional Surfaces and Nanoparticles: The primary amine group provides a convenient handle for grafting the molecule onto surfaces or nanoparticles. This could be used to create photo-patternable surfaces or smart nanoparticles that release a payload upon light exposure. umass.edu

| Material Application | Role of this compound | Potential Functionality |

| Photodegradable Hydrogels | Cross-linker or functional monomer. umass.edu | Light-triggered degradation for controlled release of encapsulated cells or drugs. |

| Smart Block Copolymers | Monomer in one of the blocks. nih.gov | Self-assembly into nanostructures that can be disrupted by light, altering bulk properties or releasing encapsulated agents. |

| Functionalized Surfaces | Surface-grafted molecule via its amine group. | Creation of surfaces with photo-tunable wettability or for the patterned attachment of biomolecules. |

| High-Performance Polymers | Additive or co-monomer. nih.gov | The nitro group could enhance thermal stability or other physical properties, relevant in materials for electronics or aerospace. |

Exploration of Unprecedented Chemical Reactivity Patterns

The unique combination of functional groups in this compound opens the door to exploring novel chemical transformations that go beyond their expected individual reactivities.

Photochemistry of the Nitro Group: Nitroaromatic compounds exhibit rich and complex photochemistry. rsc.orgrsc.org Irradiation can lead to the cleavage of the C-NO2 bond to release nitric oxide (NO•), a biologically significant signaling molecule. acs.org This suggests that this compound could be investigated as a photo-caged NO-releasing molecule. The mechanism involves complex excited state dynamics, including ultrafast intersystem crossing. rsc.orgrsc.orgacs.org

Catalytic Activation of the Amide C-N Bond: Amide bonds are notoriously stable. However, recent advances in transition-metal catalysis have enabled the activation and cleavage of the C-N bond in amides, opening up a new world of cross-coupling reactions. nih.govrsc.orgacs.orgsemanticscholar.org Future research could explore if the amide bond in this compound can be selectively cleaved and functionalized, using the amide itself as a synthetic handle.

Intramolecular Cyclization Reactions: The proximity of the amino, amide, and nitrobenzyl groups could facilitate novel intramolecular cyclization reactions. For example, reduction of the nitro group to an amine could be followed by a spontaneous or catalyzed cyclization to form complex heterocyclic structures, such as benzodiazepines or other nitrogen-containing ring systems. The reactivity of related 2-amino-β-nitrostyrenes in [4+3] cycloadditions hints at the potential for forming seven-membered rings. nih.gov

| Reactivity Pattern | Key Functional Groups Involved | Potential Outcome/Application |

| Photodissociation | Nitrobenzyl group. acs.orgacs.org | Light-triggered release of nitric oxide (NO•) for biological studies or therapeutic applications. |

| C-N Bond Activation | Amide group. nih.govrsc.org | Use of the amide as a leaving group in novel cross-coupling reactions to synthesize complex molecules. |

| Reductive Cyclization | Amino group and Nitro group. | Synthesis of novel heterocyclic scaffolds with potential pharmaceutical activity. |

| Nucleophilic Aromatic Substitution | Nitro-activated aromatic ring. wikipedia.org | Functionalization of the aromatic ring by displacing a suitable leaving group, enabled by the electron-withdrawing nitro group. |

Q & A

Q. What are the common synthetic routes for 2-Amino-N-(3-nitro-benzyl)-acetamide, and what methodological considerations are critical for optimizing yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-nitrobenzylamine with an activated acetamide derivative (e.g., chloroacetamide) under reflux conditions in ethanol or dimethylformamide (DMF) . Key considerations include:

- Temperature control : Prolonged reflux (4–6 hours) ensures complete reaction .

- Purification : Recrystallization from ethanol/DMSO mixtures improves purity .

- Catalysts : Acidic or basic catalysts (e.g., NaBH₃CN for reductive amination) enhance reaction efficiency .

Q. How can researchers verify the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of the acetamide NH₂ group (δ 6.5–7.5 ppm) and nitrobenzyl aromatic protons (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between aromatic rings .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 254.2) .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and ninhydrin staining for amino groups .

- Spectroscopy : FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Strategy :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to improve metabolic stability .

- Bioisosteric replacement : Replace the nitro group with sulfonamide or cyanoguanidine to modulate receptor affinity .

- In silico docking : Use AutoDock Vina or Schrödinger to predict interactions with target proteins (e.g., bacterial aminoacyl-tRNA synthetase) .

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

- Challenges :

- Disorder in the nitro group : Observed in X-ray structures due to rotational flexibility .

- Twinning : Common in nitroaromatic compounds; refine using SHELXL’s TWIN/BASF commands .

- Solutions :

- Low-temperature data collection (100 K) reduces thermal motion artifacts .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H···O) to explain packing motifs .

Q. How can in vitro metabolism studies inform the compound’s pharmacokinetic profile?

- Experimental design :

- Liver microsomes : Incubate with human or rat microsomes to identify phase I metabolites (e.g., nitro reduction to amine) .

- LC-MS/MS : Quantify metabolites using MRM transitions (e.g., m/z 254 → 182 for parent compound) .

- Key parameters : Monitor CYP450 inhibition potential (e.g., CYP3A4/2D6 isoforms) .

Q. What computational tools are effective for predicting molecular interactions in drug-target docking studies?

- Software :

- Molecular dynamics (MD) : GROMACS for simulating binding stability over 100 ns trajectories .

- Pharmacophore modeling : Use Schrödinger’s Phase to align key interaction sites (e.g., acetamide H-bond donors) .

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported biological activity data?

- Root causes :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Impurity interference : Validate purity via orthogonal methods (e.g., HPLC + NMR) before bioassays .

- Resolution : Perform dose-response curves in triplicate and report SEM values .

Q. What steps mitigate low yields in multi-step syntheses?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.